REACTION_CXSMILES
|
[Cl:1][C:2]1[N:3]=[N:4][C:5](Cl)=[CH:6][CH:7]=1.[CH3:9][NH:10][NH2:11]>>[Cl:1][C:2]1[N:3]=[N:4][C:5]([N:10]([CH3:9])[NH2:11])=[CH:6][CH:7]=1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
ClC=1N=NC(=CC1)Cl
|
Name
|
methylhydrazine
|
Quantity
|
1.31 mL
|
Type
|
reactant
|
Smiles
|
CNN
|
Name
|
methylhydrazine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNN
|
Type
|
CUSTOM
|
Details
|
The cooled residue was stirred with aqueous sodium hydroxide solution (20 ml of 20%)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with a water condenser
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
CUSTOM
|
Details
|
the excess methylhydrazine was removed under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
the resulting solution was extracted with ether (6×100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts were dried (K2CO3)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(N=N1)N(N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 427 mg | |
YIELD: CALCULATEDPERCENTYIELD | 53.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |